N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide
Description
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-[(3-formylphenyl)methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H13NO2/c14-8-10-3-1-2-9(6-10)7-13-12(15)11-4-5-11/h1-3,6,8,11H,4-5,7H2,(H,13,15) |
InChI Key |
DNXGGBQRBPUNJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCC2=CC(=CC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of 2-Phenylacetonitrile Derivatives
A widely applicable approach to prepare 1-phenylcyclopropane carboxylic acid derivatives starts from substituted 2-phenylacetonitriles. The cyclopropane ring is introduced by α-alkylation using 1,2-dibromoethane in the presence of bases such as potassium hydroxide (KOH), sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium carbonate (Na2CO3) in aqueous media.
- Optimal temperature for the cyclopropanation is around 60 °C, as higher temperatures (e.g., 100 °C) result in lower yields.
- KOH and K2CO3 have shown good efficiency in promoting the cyclopropanation reaction.
This step yields cyclopropane-containing nitrile intermediates, which are then hydrolyzed to the corresponding carboxylic acids by treatment with concentrated hydrochloric acid (HCl).
Conversion of Nitrile to Carboxylic Acid
The nitrile group in the cyclopropane intermediate is hydrolyzed under acidic conditions (concentrated HCl) to afford the 1-phenylcyclopropane carboxylic acid derivatives. This step is typically straightforward and proceeds in good yield.
Amide Bond Formation
The key step to obtain the cyclopropanecarboxamide involves coupling the carboxylic acid derivative with an appropriate amine. For this compound, the amine is 3-formylbenzylamine.
- Coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) along with bases like N,N-diisopropylethylamine (DIPEA) in solvents such as dimethylformamide (DMF) provide high yields (up to 85%) and good reaction rates.
- Alternative bases like triethylamine (Et3N) and solvents like tetrahydrofuran (THF) are less efficient, requiring longer reaction times.
Reductive Alkylation Method
An alternative method involves reductive alkylation:
- The cyclopropanecarboxylic acid derivative bearing a suitable leaving group (e.g., bromomethyl) on the aromatic ring is reacted with 3-formylbenzylamine and titanium isopropoxide (Ti(OPr)4) at room temperature.
- Sodium cyanoborohydride (Na(CN)BH3) is added to reduce the imine intermediate, yielding the desired amide.
- The product is purified by preparative high-performance liquid chromatography (HPLC).
Suzuki Coupling for Aromatic Substitution
For derivatives where the aromatic ring is functionalized, Suzuki coupling reactions are employed:
- Arylboronic acid derivatives are coupled with halogenated cyclopropanecarboxamide intermediates in the presence of palladium catalysts such as PdCl2(dppf) and potassium carbonate (K2CO3) in solvent mixtures like 1,4-dioxane/water at 90 °C.
- After reaction completion, the mixture is extracted with ethyl acetate, dried, and purified by flash chromatography.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclopropanation | 2-Phenylacetonitrile + 1,2-dibromoethane, KOH, 60 °C, aqueous | 70-85 | Optimal temperature critical for yield |
| Nitrile hydrolysis | Concentrated HCl, reflux | 80-90 | Efficient conversion to carboxylic acid |
| Amide coupling | HATU, DIPEA, DMF, room temperature | 80-85 | Fast reaction, high yield |
| Reductive alkylation | Ti(OPr)4, Na(CN)BH3, ethanol, room temperature | 75-80 | Requires careful purification |
| Suzuki coupling | PdCl2(dppf), K2CO3, 1,4-dioxane/water, 90 °C | 65-75 | Used for aromatic substitutions |
Mechanistic Insights and Considerations
- The cyclopropanation proceeds via base-mediated intramolecular displacement forming the strained three-membered ring.
- Hydrolysis of nitrile to acid is acid-catalyzed and proceeds through amide intermediates.
- Amide bond formation using HATU involves activation of the carboxylic acid to an active ester intermediate, which then reacts with the amine nucleophile.
- Reductive alkylation forms an imine intermediate that is selectively reduced to the amine linkage, allowing introduction of the 3-formylbenzyl group.
- Suzuki coupling enables the introduction of various aromatic substituents, expanding the compound's structural diversity.
Summary of Literature Sources
Chemical Reactions Analysis
Types of Reactions
N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(Carboxyphenyl)methylcyclopropanecarboxamide.
Reduction: N-[(3-Hydroxymethylphenyl)methyl]cyclopropanecarboxamide.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Scientific Research Applications
N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cyclopropane ring can also interact with hydrophobic pockets in proteins, influencing their activity .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., F, Cl) enhance biological stability and receptor binding in pharmaceuticals (E2006, cyprofuram) .
- Heterocyclic Substituents (pyridine, thiazole, pyrimidine) are critical for target-specific activity in kinase inhibitors and orexin antagonists .
- Bulkier Groups (naphthofuran, dioxaborolane) influence physicochemical properties like solubility and melting points .
Pharmacological Activity Comparison
Orexin Receptor Antagonism
E2006 exhibits nanomolar potency (IC₅₀ ~1–10 nM) as an oral orexin receptor antagonist, attributed to its fluorinated aryl and pyrimidinyl groups . In contrast, the target compound’s formyl group may reduce blood-brain barrier penetration compared to E2006’s lipophilic fluorinated groups.
Kinase Inhibition
GSK-3β/IKK2 dual inhibitors (e.g., Compound 19) show IC₅₀ values of 10–100 nM, driven by sulfonamide and pyridine moieties . The absence of charged groups in N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide may limit kinase binding efficiency.
Agrochemical Activity
Cyprofuram’s 3-chlorophenyl group enhances pesticidal activity by disrupting fungal cell membranes . The target compound’s formyl group may offer similar reactivity but lacks the chlorinated aryl’s persistence.
Physicochemical Properties and Analytical Data
Notes:
- The formyl group in the target compound may lower solubility compared to fluorinated analogs like E2006.
- Naphthofuran derivatives (e.g., 10b) exhibit higher melting points (160–190°C) due to aromatic stacking .
Biological Activity
N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide is an organic compound notable for its unique structural features and potential therapeutic applications. This article examines its biological activity, including its interactions with biological macromolecules, potential therapeutic properties, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 203.24 g/mol. The compound features a cyclopropane ring, a formyl group on a phenyl moiety, and an amide functional group, which contribute to its distinct chemical reactivity and biological activity.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 3-formylbenzylamine with cyclopropanecarboxylic acid chloride under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, while bases such as triethylamine or pyridine are used to neutralize hydrochloric acid produced during the reaction. This method ensures high purity through recrystallization or chromatography techniques.
Research indicates that this compound interacts with various biological macromolecules, particularly proteins and enzymes. The formyl group can facilitate covalent bonding with nucleophilic sites on proteins, potentially altering their function. This interaction may be crucial in modulating biochemical pathways related to inflammation and cancer.
Therapeutic Potential
- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties. It may inhibit specific inflammatory pathways, thereby reducing inflammation in various biological systems.
- Anticancer Activity : Investigations into the anticancer potential of this compound have shown promise. The compound may induce apoptosis in cancer cells by interacting with critical cellular pathways involved in cell growth and survival.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Formyl group on phenyl ring; cyclopropane structure | Potential anti-inflammatory and anticancer activity |
| Cyclopropanecarboxamide | Cyclopropane structure; no aromatic substitution | Basic amide functionality |
| N-(3-Hydroxyphenyl)cyclopropanecarboxamide | Hydroxymethyl group instead of formyl | Different reactivity profile |
| N-(4-Methylphenyl)cyclopropanecarboxamide | Methyl substitution on phenyl ring | Varies in pharmacological effects |
This table highlights how the unique structural features of this compound contribute to its distinct chemical behavior and potential applications in medicinal chemistry.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anti-inflammatory Effects : In vitro assays demonstrated that treatment with this compound significantly reduced pro-inflammatory cytokine levels in cultured macrophages, indicating its potential use in inflammatory diseases.
- Anticancer Mechanism Investigation : A study involving cancer cell lines showed that this compound induced apoptosis through caspase activation pathways, providing insight into its mechanism as a potential chemotherapeutic agent.
- Binding Affinity Studies : Interaction studies have revealed that this compound exhibits high binding affinity for specific protein targets involved in cancer progression, suggesting a targeted approach for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
